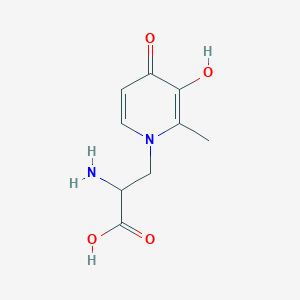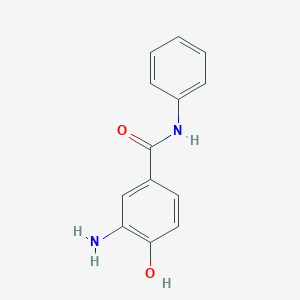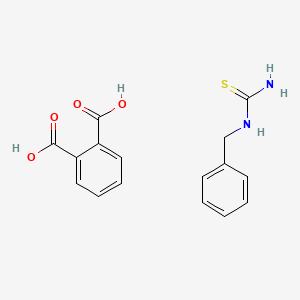![molecular formula C13H8ClNO4 B14615837 3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride CAS No. 56982-00-4](/img/structure/B14615837.png)
3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride is an organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The compound features a benzoyl chloride group attached to a nitrofuran moiety via an ethenyl linker, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride typically involves the following steps:
Formation of the nitrofuran moiety: The nitrofuran ring can be synthesized through the reaction of furfural with nitroalkanes under acidic conditions.
Ethenyl linkage formation: The nitrofuran derivative is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the ethenyl group.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated reactors and precise control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like primary amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitrofurans with varying oxidation states.
Reduction: Amino derivatives.
Substitution: Amides, esters, and thioesters.
Scientific Research Applications
3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of antibacterial and antifungal agents.
Medicine: It is investigated for its potential anticancer properties and as a precursor for drug development.
Industry: The compound finds applications in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride involves the inhibition of bacterial enzymes by the nitrofuran moiety. The compound interferes with the aerobic and anaerobic degradation of glucose and pyruvate, affecting enzymes such as pyruvate dehydrogenase and citrate synthetase . This disruption leads to the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
2-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Known for its antimicrobial activity against gram-positive bacteria.
Nitrofurantoin: Commonly used for urinary tract infections.
Nitrofurazone: Used for topical infections and wound healing.
Uniqueness
3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride is unique due to its versatile reactivity and the presence of both a nitrofuran and benzoyl chloride group. This combination allows for a wide range of chemical modifications and applications in various fields .
Properties
CAS No. |
56982-00-4 |
|---|---|
Molecular Formula |
C13H8ClNO4 |
Molecular Weight |
277.66 g/mol |
IUPAC Name |
3-[2-(5-nitrofuran-2-yl)ethenyl]benzoyl chloride |
InChI |
InChI=1S/C13H8ClNO4/c14-13(16)10-3-1-2-9(8-10)4-5-11-6-7-12(19-11)15(17)18/h1-8H |
InChI Key |
GLZJIROXEZNFJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)Cl)C=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Propan-2-yl)phenyl]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14615760.png)
![2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14615768.png)



![10H-Phenothiazine, 10-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14615801.png)

![4-[(4-Bromophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14615816.png)



![2H-Pyrano[3,2-h][1]benzoxepin, 3,4,6,7,8,9-hexahydro-](/img/structure/B14615847.png)


